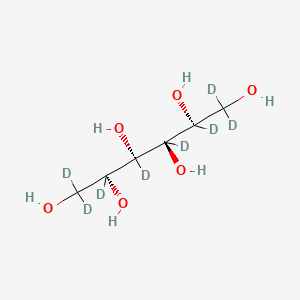
Deltasonamide 2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deltasonamide 2 (hydrochloride) is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) with a dissociation constant (Kd) of approximately 385 picomolar (pM) . This compound is primarily used in scientific research to study the inhibition of PDEδ, which plays a crucial role in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The mother liquor preparation method involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 milligrams per milliliter .
Industrial Production Methods
Industrial production methods for Deltasonamide 2 (hydrochloride) are not widely documented. the compound is typically synthesized in research laboratories under controlled conditions to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Deltasonamide 2 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Deltasonamide 2 (hydrochloride) include oxidizing agents, reducing agents, and various solvents such as DMSO. The reaction conditions are typically optimized to achieve the desired product with high yield and purity.
Major Products Formed
The major products formed from the reactions involving Deltasonamide 2 (hydrochloride) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Deltasonamide 2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PDEδ and its effects on various chemical processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PDEδ.
Mécanisme D'action
Deltasonamide 2 (hydrochloride) exerts its effects by competitively inhibiting PDEδ, thereby preventing the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, which can modulate various cellular processes, including cell proliferation, survival, and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deltasonamide 1: Another PDEδ inhibitor with similar properties but different structural features.
Gisadenafil: A selective inhibitor of phosphodiesterase 5 (PDE5) with distinct molecular targets and applications.
Arofylline: A PDE4 inhibitor used in asthma studies.
Uniqueness
Deltasonamide 2 (hydrochloride) is unique due to its high affinity and specificity for PDEδ, making it a valuable tool in research focused on this particular enzyme. Its ability to modulate cGMP levels and impact cellular processes sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C30H40Cl2N6O4S2 |
|---|---|
Poids moléculaire |
683.7 g/mol |
Nom IUPAC |
4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;hydrochloride |
InChI |
InChI=1S/C30H39ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H |
Clé InChI |
XBBDRWJFBNADPL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



